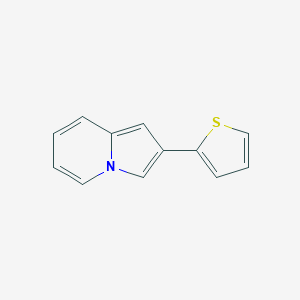

2-(Thiophen-2-yl)indolizine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-thiophen-2-ylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEJVHMWMFXRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357390 | |

| Record name | 2-(thiophen-2-yl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169210-29-1 | |

| Record name | 2-(thiophen-2-yl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Thiophen 2 Yl Indolizine and Its Derivatives

Classical and Contemporary Approaches to Indolizine (B1195054) Synthesis

The synthesis of the indolizine ring system has a rich history, with several named reactions and modern catalytic methods being cornerstone strategies. These general methods can be adapted to produce a wide range of substituted indolizines, including the target compound.

The Tschitschibabin (or Chichibabin) indolizine synthesis is a classical and highly effective method for constructing the indolizine skeleton. rsc.org The reaction typically involves the base-mediated cyclization of a pyridinium (B92312) salt bearing a methylene (B1212753) group adjacent to the nitrogen atom and an activating group.

The general mechanism proceeds through the formation of a pyridinium ylide as a reactive intermediate. This ylide then undergoes an intramolecular nucleophilic attack on a carbonyl group, followed by dehydration to yield the aromatic indolizine ring. This method is particularly well-suited for the synthesis of 2-substituted indolizines. Adaptations of this reaction can be envisioned for the synthesis of 2-(Thiophen-2-yl)indolizine by utilizing a pyridinium salt with a thiophene-containing side chain.

A key intermediate for this approach would be a 1-(2-oxo-2-(thiophen-2-yl)ethyl)-2-alkylpyridinium salt. The synthesis of such salts can be achieved by the N-alkylation of a 2-alkylpyridine with a 2-haloacetylthiophene. Subsequent treatment with a base would then induce the intramolecular cyclization to form the desired this compound.

The 1,3-dipolar cycloaddition reaction is a powerful and versatile tool in heterocyclic chemistry and represents a major pathway to indolizine derivatives. researchgate.netkoreascience.kr This approach involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.

In the context of indolizine synthesis, pyridinium ylides serve as the 1,3-dipole. These ylides can be generated in situ from the corresponding pyridinium salts by treatment with a base. The pyridinium ylide then reacts with an electron-deficient alkyne or alkene (the dipolarophile) in a [3+2] cycloaddition manner. researchgate.netkoreascience.kr When an alkyne is used as the dipolarophile, the initial cycloadduct readily aromatizes to the indolizine. If an alkene is used, an oxidation step is typically required to form the final aromatic product.

For the synthesis of this compound, this strategy could be employed by reacting a pyridinium ylide with a thiophene-containing alkyne or alkene. Alternatively, a pyridinium ylide bearing a thiophene (B33073) substituent could be reacted with a suitable dipolarophile.

Modern advancements in organic synthesis have led to the development of metal-catalyzed [3+2] annulation reactions for the construction of indolizines. These methods often offer advantages in terms of efficiency, regioselectivity, and functional group tolerance. While specific examples for this compound are not extensively documented, the general principles of these reactions are applicable.

Transition metals such as palladium, copper, and rhodium can catalyze the cycloaddition of pyridinium ylides or their precursors with various partners. These reactions may proceed through different mechanisms than the classical thermal cycloadditions, often involving organometallic intermediates. Metal-catalyzed approaches could potentially provide a more direct and efficient route to this compound from readily available starting materials.

The formation of the indolizine ring can be conceptually broken down into different bond-forming strategies. Various cyclization reactions have been developed that depend on the specific bond being formed to complete the bicyclic system. These can include intramolecular C-C, C-N, or other bond formations.

For instance, intramolecular cyclization of appropriately substituted pyridine (B92270) derivatives is a common strategy. This could involve the cyclization of a 2-substituted pyridine bearing a side chain that can react with the pyridine ring to form the five-membered ring. The specific nature of the substituents and the reaction conditions dictate which bond is formed in the cyclization step. While not a distinct named reaction in the same vein as the Tschitschibabin reaction, this category encompasses a wide range of synthetic transformations that ultimately lead to the indolizine core.

1,3-Dipolar Cycloadditions in Indolizine Synthesis

Specific Synthetic Routes to this compound

A direct and facile synthesis of this compound has been reported, which follows the principles of the Tschitschibabin reaction. nih.gov This method involves the preparation of a key pyridinium salt intermediate, followed by a base-induced intramolecular cyclization.

The synthesis commences with the reaction of 2-picoline and 2-bromoacetylthiophene to form 1-(thiophen-2-yl)-1-oxo-ethane-2-picolinium bromide. nih.gov This pyridinium salt serves as the direct precursor to the target indolizine.

| Starting Material 1 | Starting Material 2 | Intermediate |

| 2-Picoline | 2-Bromoacetylthiophene | 1-(Thiophen-2-yl)-1-oxo-ethane-2-picolinium bromide |

Heating this picolinium bromide in the presence of a base, such as triethylamine, in a suitable solvent like benzene, induces the intramolecular cyclization and subsequent dehydration to afford 2-(2-thienyl)indolizine. nih.gov This specific example highlights the practical application of the classical Tschitschibabin methodology for the synthesis of the target compound.

| Precursor | Reagents | Product |

| 1-(Thiophen-2-yl)-1-oxo-ethane-2-picolinium bromide | Triethylamine, Benzene | 2-(2-Thienyl)indolizine |

This synthetic route provides a clear and established method for accessing this compound, demonstrating the utility of adapting classical named reactions for the preparation of specifically substituted heterocyclic compounds.

Multi-component Reactions for this compound Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single, atom-economical step. While specific one-pot, three-component reactions leading directly to this compound are not extensively documented, related strategies provide a clear pathway. For instance, a highly efficient three-component synthesis of diversely substituted indolizines has been developed through the condensation of a 2-(pyridin-2-yl)acetate derivative, an aldehyde, and an isonitrile. rsc.org By employing a thiophene-2-carboxaldehyde in this reaction, it is conceivable to access the this compound scaffold.

A notable multi-component approach that has been successfully applied to the synthesis of heteroaryl-substituted indolizines, including those bearing a thiophene moiety, is a palladium-catalyzed carbonylative coupling of bromopyridines, imines, and alkynes. nih.govrsc.org This process, while mechanistically complex, effectively brings together three components to construct the indolizine core with a thiophene substituent. nih.gov

Palladium-Catalyzed Synthesis of Indolizines with Thiophene Substituents

Palladium catalysis has become indispensable in modern organic synthesis, enabling a wide range of cross-coupling and annulation reactions. The synthesis of this compound can be effectively achieved through palladium-catalyzed annulation reactions of appropriately substituted pyridine and thiophene precursors. nih.gov

One prominent example involves the palladium-catalyzed carbonylative coupling of 2-bromopyridine, an imine derived from a thiophene aldehyde, and an alkyne. nih.govrsc.org This reaction proceeds through the formation of a reactive 1,3-dipole intermediate which then undergoes cycloaddition with the alkyne to furnish the indolizine ring system. This method offers a high degree of modularity, allowing for the variation of substituents on both the pyridine and thiophene rings, as well as at other positions of the indolizine core by choosing different alkyne coupling partners. nih.gov

The following table summarizes the scope of a palladium-catalyzed multi-component synthesis of indolizines, including a thiophene-substituted example.

| Entry | Pyridine Precursor | Imine Precursor | Alkyne Precursor | Product | Yield (%) |

| 1 | 2-Bromopyridine | N-(thiophen-2-ylmethylene)aniline | Dimethyl acetylenedicarboxylate | Dimethyl 3-(phenylamino)-2-(thiophen-2-yl)indolizine-1,2-dicarboxylate | 75 |

Data compiled from a representative palladium-catalyzed multi-component reaction. nih.gov

Ultrasound-Assisted Synthesis of Thiophene-Substituted Indolizine Derivatives

Ultrasound irradiation has been increasingly utilized in organic synthesis to accelerate reaction rates, improve yields, and promote reactions under milder conditions. This technique, known as sonochemistry, can enhance mass transfer and generate localized high temperatures and pressures, thereby facilitating chemical transformations. researchgate.net While specific examples of the ultrasound-assisted synthesis of this compound are not prevalent in the literature, the general applicability of this method to the synthesis of various heterocyclic compounds suggests its potential in this area. derpharmachemica.com For instance, ultrasound has been successfully employed in the one-pot cycloaddition for the synthesis of the indolizine core, suggesting that the inclusion of a thiophene-containing precursor could lead to the desired product under sonochemical conditions. researchgate.net

Strategies Involving Pyridine and Thiophene-containing Precursors

The classical and most versatile approach to indolizine synthesis involves the reaction of a pyridine derivative with a component that provides the five-membered ring. The Tschitschibabin reaction, for example, involves the reaction of a pyridine with an α-halocarbonyl compound. rsc.org To synthesize this compound via this method, one would react pyridine with a 2-(bromoacetyl)thiophene.

A widely used and highly adaptable method is the 1,3-dipolar cycloaddition of pyridinium ylides with activated alkynes or alkenes. rsc.orgkoreascience.krnih.gov In this context, a pyridinium ylide, generated in situ from a pyridinium salt and a base, can react with a thiophene-containing dipolarophile, such as 2-ethynylthiophene, to construct the this compound skeleton. This approach allows for the introduction of various substituents on both the pyridine and the five-membered ring of the indolizine.

Functionalization Strategies for this compound

The inherent reactivity of the indolizine ring system, coupled with the presence of the thiophene moiety, allows for a range of post-synthesis functionalization reactions. These modifications are crucial for fine-tuning the electronic and photophysical properties of the molecule.

Regioselective Functionalization of the Indolizine Core

The indolizine nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Theoretical and experimental studies have shown that the C1 and C3 positions of the indolizine ring are the most nucleophilic and, therefore, the primary sites for electrophilic attack. The presence of the thiophene group at the C2 position can influence the regioselectivity of these reactions.

A notable example of regioselective functionalization is the photocatalytic late-stage introduction of a trifluoromethylthio (SCF3) group onto the this compound core. This reaction proceeds with high regioselectivity, affording the 3-SCF3-substituted product in excellent yield. rsc.org

| Substrate | Reagent | Product | Yield (%) |

| This compound | CF3SO2Na, (NH4)2S2O8, Ru(bpy)3Cl2 | 2-(Thiophen-2-yl)-3-((trifluoromethyl)thio)indolizine | 86 |

Data from a photocatalytic trifluoromethylthiolation reaction. rsc.org

Other common electrophilic substitution reactions such as Vilsmeier-Haack formylation and halogenation are also expected to occur preferentially at the C1 or C3 positions. The Vilsmeier-Haack reaction, for instance, is a mild method for introducing a formyl group onto electron-rich aromatic rings and has been applied to various heterocyclic systems, including thiophenes and indolizines. ijpcbs.comnih.govresearchgate.netyoutube.com Halogenation, using reagents like N-bromosuccinimide (NBS), is another effective method for introducing a handle for further cross-coupling reactions. nih.gov

Introduction of Diverse Substituents for Property Modulation

The introduction of various substituents onto the this compound scaffold is a key strategy for modulating its electronic and photophysical properties. The electronic nature of the substituent, whether electron-donating or electron-withdrawing, can significantly impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics of the molecule. mdpi.comrsc.orgnih.gov

For instance, the introduction of electron-donating groups is expected to raise the HOMO energy level, leading to a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups tend to lower the LUMO energy level, which can also result in a bathochromic shift and can influence the quantum yield of fluorescence. mdpi.comnih.gov

The functionalization at the C1 or C3 positions, as well as on the thiophene ring, provides ample opportunities to append a wide array of functional groups. This allows for the systematic tuning of the molecule's properties for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and medicinal chemistry.

Synthetic Challenges and Advancements in this compound Preparation

The synthesis of the indolizine scaffold, a privileged heterocyclic motif, has been a subject of extensive research for over a century. Classical methods, such as the Scholtz and Chichibabin reactions, provided the initial entries into this class of compounds. However, these early approaches often presented significant challenges, including the need for harsh reaction conditions like very high temperatures and frequently resulted in low yields. jbclinpharm.org The preparation of specifically substituted indolizines, such as this compound, requires more refined and efficient strategies that offer greater control over functional group tolerance and regioselectivity.

Modern organic synthesis has introduced a host of advanced methodologies to overcome the limitations of classical approaches. These advancements have focused on developing milder reaction conditions, improving yields, and expanding the substrate scope. Key strategies include transition-metal-catalyzed reactions, the development of one-pot and multicomponent reactions, and innovative cyclization techniques. researchgate.netrsc.org

One of the primary challenges in synthesizing 2-substituted indolizines is achieving regioselectivity. Many synthetic routes can lead to a mixture of isomers. Furthermore, the stability of the starting materials and intermediates under the required reaction conditions can be a significant hurdle. For instance, traditional 1,3-dipolar cycloaddition reactions between pyridinium ylides and dipolarophiles, a cornerstone of indolizine synthesis, can be limited by the availability and reactivity of the specific dipolarophile needed to install the thiophene moiety. jbclinpharm.orgkuleuven.be

Another significant area of progress is the post-cyclization functionalization of a pre-formed indolizine ring. This strategy, often termed late-stage functionalization, is highly valuable as it allows for the diversification of a common intermediate. A notable example is the photocatalytic trifluoromethylthiolation of indolizine derivatives. acs.org In one study, this compound and its derivatives were successfully functionalized at the C3 position with an SCF3 group in excellent yields under mild, visible-light-mediated conditions. acs.org This demonstrates a powerful method for introducing valuable functional groups onto the this compound scaffold, which would be difficult to achieve using traditional multi-step synthetic sequences. acs.org

The table below summarizes selected modern synthetic advancements in the preparation and functionalization of the indolizine core, highlighting the improvements in reaction conditions and yields.

| Methodology | Reactants | Catalyst/Conditions | Key Advancement | Yield |

|---|---|---|---|---|

| Domino Annulation | 2-Pyridylacetates + Bromonitroolefins | Metal-free, DBU, CH3CN, 60 °C | Efficient one-pot cascade reaction under mild, metal-free conditions. nih.gov | Up to 99% nih.gov |

| Iodine-Mediated Oxidative Cyclization | 2-Alkylpyridines + Enolizable Aldehydes | I2, K2CO3, DMSO, 80 °C | Direct cyclization without pre-functionalization of the pyridine starting material. rsc.org | Moderate to Good rsc.org |

| Three-Component Synthesis | 2-(Pyridin-2-yl)acetonitrile + Aldehydes + Isonitriles | No catalyst, heat | High atom economy and efficiency for creating diversely substituted indolizines. rsc.orgresearchgate.net | Good to Excellent researchgate.net |

The development of late-stage functionalization techniques is particularly impactful. The ability to directly modify the synthesized this compound core opens avenues for creating a library of derivatives for various applications. The photocatalytic approach is a prime example of a green chemistry advancement, utilizing light as a traceless reagent to enable transformations under exceptionally mild conditions.

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| This compound | N-((Trifluoromethyl)thio)saccharin | 3-((Trifluoromethyl)thio)-2-(thiophen-2-yl)indolizine | 86% |

| Ethyl this compound-1-carboxylate | N-((Trifluoromethyl)thio)saccharin | Ethyl 3-((trifluoromethyl)thio)-2-(thiophen-2-yl)indolizine-1-carboxylate | 94% |

| Methyl this compound-1-carboxylate | N-((Trifluoromethyl)thio)saccharin | Methyl 3-((trifluoromethyl)thio)-2-(thiophen-2-yl)indolizine-1-carboxylate | 78% |

Iii. Photophysical and Optoelectronic Properties of 2 Thiophen 2 Yl Indolizine Systems

Spectroscopic Characterization Techniques in Indolizine (B1195054) Research

Spectroscopic analysis is fundamental to understanding the behavior of indolizine derivatives in their ground and excited states. Techniques such as UV-Vis absorption and fluorescence spectroscopy provide critical insights into their electronic structure and potential applications as luminogens. researchgate.net

UV-Vis absorption spectroscopy is a primary technique used to investigate the electronic transitions in molecules. For indolizine derivatives, the absorption spectra typically reveal intense bands corresponding to π → π* transitions within the conjugated aromatic system. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the indolizine core.

In derivatives of 2-(thiophen-2-yl)indolizine, the extended π-system influences the absorption profile. For instance, studies on related donor-acceptor indolizine structures show that the electronic nature of substituents can significantly shift the absorption maxima (λmax). Electron-donating or electron-withdrawing groups can modulate the energy of the frontier molecular orbitals, leading to bathochromic (red-shift) or hypsochromic (blue-shift) effects. In many π-conjugated systems, intramolecular charge transfer (ICT) bands can also be observed, which are often sensitive to solvent polarity. acs.org While specific data for the parent this compound is not detailed in the provided context, the general behavior of substituted indolizines suggests that its absorption spectrum would be characterized by strong π → π* transitions influenced by the thiophene (B33073) moiety.

Table 1: Representative UV-Vis Absorption Data for Substituted Indolizine Derivatives

| Compound | Substituent(s) | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|---|

| BDP-1 | Unsubstituted BODIPY-anthracene dyad | DCM | 507 |

This table illustrates the effect of substitution on the absorption maxima of related heterocyclic systems, demonstrating the tunability of their electronic properties. Data sourced from a study on BODIPY-anthracene dyads. mdpi.com

Fluorescence spectroscopy provides information about the emissive properties of molecules from their excited state. Indolizine derivatives are known for their fluorescent properties, with emission colors that can be tuned across the visible spectrum by chemical modification. researchgate.netchemrxiv.org The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is a critical parameter for evaluating the suitability of a compound for applications in devices like organic light-emitting diodes (OLEDs).

The quantum yield of indolizine derivatives can vary significantly depending on their molecular structure and the surrounding environment, such as the polarity of the solvent. researchgate.net For example, studies on 2-oxo-pyrano[2,3-b]indolizines show strong emission with quantum yields as high as 0.92 in dichloromethane (DCM). researchgate.net The presence of the thiophene group in this compound is expected to contribute to the delocalization of the excited state, influencing its emission wavelength and quantum efficiency. In some donor-acceptor systems, fluorescence intensity is reduced in polar solvents due to the stabilization of a charge-separated excited state, which promotes non-radiative decay pathways. acs.org

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, a class of molecules known as AIE luminogens (AIEgens) exhibits the opposite behavior: enhanced fluorescence upon aggregation. acs.orgnih.govmagtech.com.cn This phenomenon, also referred to as Aggregation-Induced Emission Enhancement (AIEE), has been observed in certain indolizine derivatives. acs.org

The primary mechanism responsible for AIE in many systems is the restriction of intramolecular motions (RIM), particularly the restriction of intramolecular rotation (RIR). acs.orgmagtech.com.cn In dilute solutions, flexible parts of the molecule, such as phenyl or thiophenyl rotors, can undergo free rotation, providing non-radiative pathways for the excited state to decay, resulting in weak emission. acs.org When the molecules aggregate in a poor solvent or in the solid state, these rotations are physically hindered. This blockage of non-radiative decay channels forces the excited state to relax via radiative emission, leading to a significant increase in fluorescence intensity. acs.org

For indolizine frameworks, attaching groups like phenyl rings to the core can induce AIE properties. acs.org For example, increasing the water fraction (fw) in a solvent mixture like acetonitrile/water causes the indolizine molecules to aggregate, leading to a dramatic enhancement in photoluminescence. The AIE enhancement factor (αAIE), calculated as the ratio of emission intensity in the aggregated state to that in the pure solvent, can reach values exceeding 100. acs.org This behavior makes AIE-active indolizine derivatives highly promising for applications in solid-state lighting, sensors, and bio-imaging.

Computational Studies on Photophysical Mechanisms

Computational quantum chemistry provides powerful tools to understand the electronic structure and photophysical properties of molecules, complementing experimental findings. nih.govresearchgate.net Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model the behavior of complex organic molecules like this compound. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method for calculating the properties of electronically excited states. researchgate.net It is used to predict UV-Vis absorption and fluorescence emission spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. nih.gov

For indolizine systems, TD-DFT calculations can:

Predict Absorption Spectra: By calculating the energy difference between the ground state (S0) and various excited states (S1, S2, etc.), TD-DFT can simulate the UV-Vis spectrum, helping to assign the experimentally observed absorption bands to specific electronic transitions (e.g., HOMO → LUMO).

Analyze Emission Properties: By optimizing the geometry of the first excited state (S1), TD-DFT can calculate the emission energy, which corresponds to the fluorescence maximum. This allows for the theoretical prediction of Stokes shifts (the difference between absorption and emission maxima). researchgate.net

Elucidate Transition Nature: The calculations provide insights into the character of the excited states, such as whether they have π → π* or intramolecular charge transfer (ICT) character. This is crucial for understanding solvatochromic effects and the influence of substituents.

These theoretical investigations provide a detailed picture of the electronic processes that follow photoexcitation and are invaluable for the rational design of new functional materials. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the optoelectronic properties of a molecule. semanticscholar.org The energy of the HOMO is related to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter that correlates with the molecule's electronic transitions, chemical reactivity, and stability. semanticscholar.orgresearchgate.net

A smaller HOMO-LUMO gap generally corresponds to a longer wavelength for the lowest energy absorption band, meaning the molecule absorbs light closer to the visible region of the spectrum. semanticscholar.org The optoelectronic properties of π-conjugated systems like this compound can be precisely tuned by chemically modifying the structure to alter the energies of the FMOs. chemrxiv.orgsciengine.com

For example, in a study on 6-(thiophen-2-yl)indolizino[3,2-c]quinolines, DFT calculations were used to guide the synthesis of derivatives with tailored properties. researchgate.net Attaching an electron-withdrawing methoxycarbonyl group was predicted and confirmed to cause a bathochromic shift and improve fluorescence quantum yields by modifying the FMO energy levels. researchgate.net This ability to fine-tune the HOMO-LUMO gap through rational design is essential for developing materials with specific absorption and emission characteristics for applications in organic electronics. chemrxiv.org

Table 2: Representative Calculated Frontier Molecular Orbital Energies and Gaps

| Compound System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (general range) | - | - | 4.21 - 4.93 |

This table shows representative HOMO-LUMO gap values for related thiophene-containing heterocyclic systems, demonstrating how structural variations influence this key optoelectronic parameter. Data sourced from studies on pyrazine-thiophene carboxamides semanticscholar.org and furan-thiophene co-oligomers. researchgate.net

Molecular Dynamics Simulations for Understanding Excited States

Molecular dynamics (MD) and quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are pivotal in elucidating the behavior of indolizine-based systems in their excited states. These computational methods provide profound insights into the relationship between molecular structure and photophysical properties, guiding the design of new functional materials.

Theoretical investigations of indolizine derivatives often focus on calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is critical as it correlates with the molecule's absorption and emission characteristics. For instance, in the design of novel indoloindolizines, a class of π-expanded systems, theoretical calculations have been used to predict how targeted benzannulation (fusing of benzene rings) at specific positions can precisely modulate the HOMO-LUMO gap. chemrxiv.org By intensifying or weakening the aromaticity of the indolizine moiety, the electronic and optical properties can be fine-tuned. chemrxiv.org

Furthermore, TD-DFT calculations are instrumental in understanding charge transfer processes and the nature of excited states. For indolizine-BODIPY dyes, TD-DFT has been employed to support the plausible structure of the protonated form, which exhibits a significant bathochromic shift into the shortwave infrared (SWIR) region. digitellinc.com These simulations can map the electron density distribution in both the ground (S₀) and first singlet excited (S₁) states, revealing the nature of electronic transitions, such as intramolecular charge transfer (ICT), which is a common mechanism in fluorescent probes. nih.govmdpi.com

In the context of photosensitizers, theoretical studies on related thiophene-fused systems have shown how the introduction of a thiophene ring can significantly reduce the energy gap (ΔEST) between the singlet and triplet states. A smaller energy gap enhances the rate of intersystem crossing (ISC), a crucial process for applications like photodynamic therapy. While direct MD simulations on this compound were not extensively detailed in the reviewed literature, the principles derived from modeling related indolizine and thiophene-containing fluorophores are directly applicable. These computational tools are essential for predicting photophysical behavior, rationalizing experimental observations, and accelerating the discovery of new materials with tailored optoelectronic properties.

Application-Oriented Photophysical Research

The unique photophysical properties of the indolizine scaffold, particularly its strong electron-donating nature and susceptibility to structural modification, have made it a promising platform for various applications, from chemical sensing to advanced optoelectronic materials.

The indolizine core is an excellent building block for fluorescent sensors and probes due to its inherent fluorescence and the sensitivity of its electronic structure to the local environment. A key mechanism exploited in indolizine-based sensors is Intramolecular Charge Transfer (ICT). In a typical design, an electron-donating group and an electron-withdrawing group are attached to the indolizine scaffold. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an ICT state whose emission energy is highly sensitive to environmental factors like polarity and pH.

Researchers have successfully developed color-tunable indolizine fluorophores and fluorescent pH sensors. nih.govmdpi.com By introducing an N,N-dimethylamino group (electron donor) on an aryl ring at the C-3 position and various electron-withdrawing groups at the C-7 position, a significant red shift in the emission wavelength was achieved. nih.gov This ICT process allowed for the development of a fluorescent pH probe; the protonation of the N,N-dimethylamino group in acidic conditions disrupts the ICT process, leading to a noticeable change in the fluorescence emission. nih.govmdpi.com

Beyond pH sensing, indolizine derivatives have been engineered for the detection of other specific analytes. A "turn-on" fluorescent probe based on an indolizine derivative was developed for the selective detection of sulfite (SO₃²⁻). This probe demonstrated a rapid response time (within 10 seconds) and excellent selectivity, with strong fluorescence emission appearing at 458 nm upon reaction with sulfite. Furthermore, the concept has been expanded to create sensor arrays using multiple "Kaleidoscopic Indolizine" (KIz) fluorescent compounds. ajou.ac.kr These arrays generate unique fluorescence patterns upon exposure to different analytes, which can be analyzed using machine learning algorithms for identification and quantification. ajou.ac.kr

Table 1: Examples of Indolizine-Based Fluorescent Probes

| Probe Type | Analyte | Sensing Mechanism | Key Performance Metrics |

|---|---|---|---|

| pH Sensor | H⁺ | ICT disruption | Emission tunable from blue to orange (462–580 nm) |

| Turn-on Probe | Sulfite (SO₃²⁻) | Analyte-induced reaction | Strong emission at 458 nm; response time <10s |

The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics. chemrxiv.org Indolizine and its derivatives are emerging as a promising class of materials for these applications, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). chemrxiv.orgresearchgate.net Their potential stems from their π-conjugated structure, which facilitates charge transport, and the ability to tune their frontier molecular orbital (HOMO-LUMO) energy levels through chemical synthesis. chemrxiv.orgresearchgate.net

A novel class of π-expanded indoloindolizines, which merge indole (B1671886) and indolizine moieties, has been designed and synthesized specifically for organic semiconductor applications. chemrxiv.org By strategically fusing benzene rings to the core structure, researchers could precisely control the aromaticity and, consequently, the HOMO-LUMO gap. This fine-tuning of electronic properties is essential for optimizing charge injection and transport in electronic devices. chemrxiv.org

To showcase their practical utility, these newly developed indoloindolizine materials were used to fabricate OFETs. The resulting devices demonstrated competitive performance with ambipolar charge transport properties, meaning they can conduct both positive (holes) and negative (electrons) charge carriers. chemrxiv.org This characteristic is highly desirable for creating complex organic circuits. Furthermore, these materials exhibited enhanced stability against photooxidation compared to traditional polycyclic aromatic hydrocarbons like acenes, addressing a key challenge in the development of durable organic electronic devices. chemrxiv.org The successful application in OFETs establishes indolizine-based systems as a viable platform for developing stable and tunable organic materials for a new generation of optoelectronic devices. chemrxiv.org

Organic fluorophores that absorb and emit light in the near-infrared (NIR, 700–1000 nm) and shortwave infrared (SWIR, 1000–1700 nm) regions are of significant interest for applications such as in vivo biological imaging, where longer wavelengths provide deeper tissue penetration and reduced autofluorescence. digitellinc.comnih.govnih.gov The strong electron-donating ability of the indolizine nucleus makes it an ideal component for creating dyes that operate in this spectral window. nih.govresearchgate.net

A highly effective strategy for reaching these longer wavelengths involves appending indolizine donors to well-known fluorescent scaffolds like BODIPY (boron-dipyrromethene). digitellinc.comnih.govnih.gov The exceptional electron-donating power of indolizine, which surpasses that of benchmark donors like aniline, significantly shifts the absorption and emission of the parent chromophore to the NIR region. digitellinc.comnih.govnih.gov

Remarkably, these indolizine-BODIPY systems can function as switchable NIR/SWIR emitters. The addition of an acid, such as trifluoroacetic acid, protonates the dye, inducing a dramatic bathochromic (red) shift in both absorption and emission. nih.govnih.gov For one such system, protonation caused the absorption maximum to shift by 230 nm (from 797 nm to 1027 nm) and pushed the emission maximum to 1061 nm, well into the SWIR region. nih.govnih.govresearchgate.net This process was found to be reversible; adding a base deprotonates the molecule, causing its emission to switch back to the NIR region. nih.govnih.gov This acid-triggered, reversible switching between NIR and SWIR emission opens up possibilities for creating advanced responsive probes and smart materials. nih.govnih.gov

Table 2: Photophysical Properties of a Switchable Indolizine-BODIPY Dye

| State | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Spectral Region |

|---|---|---|---|

| Neutral | 797 | ~872 | NIR |

V. Advanced Characterization and Computational Modeling of 2 Thiophen 2 Yl Indolizine Systems

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as a definitive technique for determining the precise atomic arrangement within a crystalline solid. unimi.it It provides unambiguous evidence of molecular connectivity, conformation, and the packing of molecules in the crystal lattice, which are crucial for understanding the structure-property relationships in 2-(thiophen-2-yl)indolizine systems.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining high-resolution molecular structures. unimi.it For indolizine (B1195054) derivatives, SC-XRD analysis reveals critical details about bond lengths, bond angles, and torsion angles, confirming the planar or near-planar nature of the fused ring system.

Table 1: Selected Crystallographic Data for Indolizine Derivatives

| Compound/Derivative | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|

| Indolizine Derivative 1 | Monoclinic | P 21/n | --- | --- | --- | --- | mdpi.com |

| Indolizine Derivative 2 | Monoclinic | P 21/c | 12.888 | 8.6250 | 15.479 | 101.6 | researchgate.net |

| Fused Indole (B1671886) Derivative | Monoclinic | P2₁ | 6.2351 | 26.0156 | 12.4864 | 93.243 | mdpi.com |

| Fused Indole Derivative | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 98.618 | mdpi.com |

Note: '---' indicates data not specified in the source.

The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions. In this compound derivatives, these interactions dictate the molecular assembly and influence physical properties. Common interactions observed include:

Hydrogen Bonding: While classical hydrogen bonds may be absent in the parent structure, substituted derivatives can exhibit them. Weak C–H···O and C–H···N hydrogen bonds are frequently observed, playing a significant role in stabilizing the crystal packing. mdpi.comresearchgate.net

π–π Stacking: The planar aromatic nature of the indolizine and thiophene (B33073) rings facilitates π–π stacking interactions. These interactions, where the centroids of the aromatic rings are offset, contribute to the formation of extended molecular arrays. researchgate.netrsc.org

The interplay of these weak forces results in the formation of complex three-dimensional supramolecular architectures, such as chains, sheets, or more intricate networks. nih.gov

To quantitatively analyze and visualize the intricate network of intermolecular interactions, Hirshfeld surface analysis is employed. nih.govnih.gov This method maps the electron distribution of a molecule within a crystal, allowing for the visualization of intermolecular contacts and their relative importance. The surface is colored according to normalized contact distance (dnorm), highlighting regions of significant intermolecular contact. nih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Heterocyclic Compounds

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 35.8 - 58.9 | mdpi.comnih.gov |

| C–H···O / O···H | 17.9 - 23.2 | mdpi.comnih.gov |

| H···Br / Br···H | 9.5 | nih.gov |

| N···H | 20.3 | mdpi.com |

| C···C | 9.4 | mdpi.com |

| S···H | 5.4 | mdpi.com |

Energy framework calculations further build on this analysis by computing the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecules in the crystal, providing a visual representation of the energetic topology of the crystal packing. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure, geometry, and properties of molecules, providing insights that complement experimental findings.

Density Functional Theory (DFT) has become a primary computational method for studying the ground state properties of organic molecules due to its balance of accuracy and computational cost. researchgate.netrdd.edu.iq For thiophene-containing compounds and indolizine systems, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to: nih.govsysrevpharm.org

Optimize Molecular Geometry: DFT can predict the lowest energy conformation of a molecule in the gas phase. These theoretically optimized structures often show excellent agreement with the geometries determined experimentally by X-ray crystallography, with minimal deviations in bond lengths and angles. nih.govresearchgate.net

Calculate Electronic Properties: DFT is used to determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netsysrevpharm.org

Simulate Spectroscopic Data: Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of spectral bands. researchgate.net

These calculations provide a detailed picture of the molecule's intrinsic electronic nature, which is fundamental to understanding its reactivity and potential applications. mdpi.com

Beyond DFT, other quantum chemical methods are also utilized to study indolizine derivatives.

Ab Initio Methods: These "first-principles" methods compute molecular properties without using experimental parameters. libretexts.org Techniques like the Gauge-Invariant Atomic Orbital-Coupled-Perturbed Hartree-Fock (GIAO-CPHF) method have been successfully used on indolizine derivatives to obtain information about charge distribution, predict molecular geometry, and assign NMR chemical shifts. researchgate.net While computationally intensive, ab initio methods are essential when high accuracy is required or when dealing with systems where DFT may be less reliable. libretexts.orgresearchgate.net

Semi-empirical Calculations: These methods simplify quantum mechanical calculations by incorporating some experimentally derived parameters, making them much faster than ab initio or DFT methods. libretexts.orgresearchgate.net Methods such as AM1, MNDO, and PM3 have been applied to model indolizine derivatives. researchgate.net Although generally less accurate, they are useful for initial explorations of large molecules or for studying trends across a series of related compounds. libretexts.org

Conformational Analysis and Stability Predictions

Computational chemistry offers powerful tools for analyzing the three-dimensional structure and energetic landscape of this compound systems. Conformational analysis is crucial as the spatial arrangement of the thiophene and indolizine rings dictates the molecule's interaction with biological targets and its packing in solid-state materials.

Theoretical examinations, often employing ab initio molecular orbital (MO) calculations and Density Functional Theory (DFT), are used to determine the stable conformations of the molecule. nih.govnih.govresearchgate.net These calculations map the potential energy surface by rotating the single bond connecting the thiophene and indolizine moieties, identifying energy minima that correspond to stable conformers. For related heterocyclic systems like 2-formyl-thiophene, such analyses have shown that electrostatic interactions are a primary factor in determining the relative stability of different conformers. researchgate.net

Stability predictions are further refined by analyzing frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap (ΔE) between HOMO and LUMO is a key indicator of chemical reactivity and stability; a larger gap generally implies greater stability. nih.govmdpi.com For thiophene derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) are used to compute these values along with other chemical reactivity descriptors such as ionization potential, electron affinity, and chemical potential. nih.gov These parameters collectively provide a robust prediction of the molecule's kinetic stability and its propensity to participate in chemical reactions. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize electron density distribution, identifying nucleophilic and electrophilic sites and predicting intermolecular interaction patterns. researchgate.net

Interactive Table: Key Parameters in Stability Predictions

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. A smaller gap is often associated with higher reactivity and potential for color. nih.govmdpi.com |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | A measure of the molecule's resistance to oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | A measure of the molecule's ability to be reduced. |

| Chemical Hardness (η) | A measure of resistance to deformation of electron cloud. | Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." |

| Chemical Potential (μ) | The negative of electronegativity; indicates the escaping tendency of electrons. | A negative value indicates a stable molecular system. nih.gov |

In Silico Studies for Drug Discovery and Materials Design

The this compound scaffold is a promising candidate for both therapeutic agents and advanced materials. In silico studies, including computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) models, are instrumental in streamlining the discovery and optimization process for these applications. ijper.orgresearchgate.net These methods accelerate the identification of lead compounds by predicting their biological activity or material properties, thereby reducing the time and cost associated with experimental synthesis and testing. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can predict their therapeutic potential, such as anti-inflammatory or anticancer effects. mdpi.comnih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties.

Common Molecular Descriptors in QSAR Studies:

Electronic Descriptors: Dipole moment, energy of the lowest unoccupied molecular orbital (ELUMO), and atomic charges. These have been shown to play a dominant role in modulating the anti-inflammatory activity of thiophene analogs. mdpi.com

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

Structural Descriptors: Parameters related to the presence of specific functional groups or fragments.

Constitutional Descriptors: Basic properties like molecular weight and atom counts.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). doaj.orgnih.gov A robust QSAR model can be used to predict the activity of newly designed, unsynthesized this compound derivatives, helping to prioritize the most promising candidates for synthesis. doaj.orgresearchgate.net For instance, QSAR studies on indolizines have successfully developed and validated models for predicting inhibitory activity. doaj.orgresearchgate.net

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or a receptor. youtube.com This approach is central to modern drug discovery. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, molecular docking can be employed. In this process, candidate molecules, including derivatives of the this compound scaffold, are computationally "docked" into the target's binding site. nih.govnih.gov Scoring functions then estimate the binding affinity, and compounds with the best scores are selected for further investigation. nih.govmdpi.com Docking studies on functionalized indolizines have successfully identified favorable binding affinities at the colchicine-binding site of tubulin, a key anticancer target. nih.gov

Ligand-Based Virtual Screening (LBVS): If the target's structure is unknown, but a set of molecules with known activity is available, LBVS methods can be used. nih.govyoutube.com This approach involves creating a model based on the common features of the known active compounds. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be generated and used to screen libraries for molecules that match these features. nih.gov

These screening methods allow researchers to efficiently filter vast chemical spaces, significantly increasing the probability of discovering novel and potent drug candidates based on the this compound core.

Prediction of Optoelectronic Properties and Device Performance

The unique electronic structure of the this compound system, featuring a π-electron-rich thiophene ring coupled with the indolizine core, makes it an attractive candidate for organic electronic materials. chemrxiv.org Computational modeling is essential for predicting the optoelectronic properties of these materials and guiding the design of new structures for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Theoretical calculations, primarily using DFT and time-dependent DFT (TD-DFT), can predict key properties that determine device performance. nih.gov

Interactive Table: Predicted Optoelectronic Properties

| Property | Computational Method | Relevance to Device Performance |

| HOMO/LUMO Energy Levels | DFT | Determines the ease of charge injection from electrodes and the open-circuit voltage (Voc) in organic solar cells. researchgate.netresearchgate.net |

| Energy Gap (Eg) | DFT | Influences the material's color, absorption spectrum, and emission wavelength. A smaller gap often corresponds to orange or red emission. researchgate.net |

| Absorption/Emission Spectra | TD-DFT | Predicts the wavelengths of light the material will absorb and emit, crucial for designing OLEDs and organic lasers with specific colors. chemrxiv.org |

| Charge Carrier Mobility | DFT, Molecular Mechanics | Predicts how efficiently electrons and holes can move through the material, a critical parameter for OFET performance. |

| Reorganization Energy | DFT | A lower reorganization energy for both holes and electrons is desirable for achieving high charge mobility. |

| First Hyperpolarizability (β) | DFT | Indicates the material's potential for second-order nonlinear optical (NLO) applications. Thiophene-based systems have shown remarkably large values. scispace.com |

By systematically modifying the this compound structure in silico—for example, by adding electron-donating or electron-withdrawing groups—researchers can fine-tune the HOMO-LUMO gap and other electronic parameters. nih.govchemrxiv.org This rational design approach allows for the targeted development of new materials with optimized properties for enhanced device performance and stability. chemrxiv.org

Vi. Concluding Remarks and Future Research Outlook

Summary of Key Findings and Scientific Contributions

Research into 2-(Thiophen-2-yl)indolizine and its analogs has established it as a significant molecular scaffold with distinct electronic and photophysical properties. The primary scientific contribution lies in the strategic fusion of two key heterocyclic systems. The indolizine (B1195054) nucleus is a well-established fluorophore known for its tunable emission properties, while the thiophene (B33073) moiety is a versatile building block in organic electronics and medicinal chemistry, known for its electron-donating nature and ability to facilitate π-conjugation. rsc.orgresearchgate.netnih.gov

The synthesis of the this compound skeleton is typically achieved through established methods for indolizine construction, such as the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with thiophene-containing alkynes or alkenes, or through transition-metal-catalyzed cross-coupling and cyclization reactions. rsc.orgorganic-chemistry.orgmdpi.comrsc.org These synthetic strategies provide access to a range of derivatives, allowing for systematic tuning of the molecule's properties.

While specific quantitative data for the parent this compound are not extensively documented in publicly accessible literature, the general properties of this class of compounds can be inferred. The linkage of the thiophene ring at the C-2 position of the indolizine core creates an extended π-conjugated system. This conjugation is expected to influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs its absorption and emission characteristics. Research on related substituted indolizines confirms that such modifications can lead to tunable fluorescence across the visible spectrum, often with large Stokes shifts and high quantum yields. researchgate.netmdpi.com

Table 1: Anticipated Photophysical and Electronic Properties of this compound Derivatives This table is generated based on general characteristics of the indolizine and thiophene scaffolds reported in the literature.

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Absorption (UV-Vis) | Strong absorption in the UV to near-visible range. | Extended π-conjugation between the indolizine and thiophene rings. |

| Fluorescence Emission | Tunable emission, likely in the blue-green region of the spectrum. | The inherent fluorescence of the indolizine core, modulated by the electron-donating thiophene substituent. |

| Quantum Yield | Moderate to high. | Indolizine derivatives are known to be efficient emitters. rsc.orgresearchgate.net |

| Stokes Shift | Potentially large. | A common feature in donor-acceptor or extended π-systems, beneficial for optical applications. mdpi.com |

Emerging Trends in Indolizine Research with Thiophene Substituents

The field of indolizine chemistry is dynamic, with several emerging trends directly relevant to thiophene-substituted derivatives.

Advanced Synthetic Methodologies : There is a significant shift from classical multi-step syntheses towards more efficient and atom-economical methods. nih.gov Recent advances include copper- or palladium-catalyzed C-H bond functionalization and oxidative annulation reactions, which allow for the direct coupling of pyridine (B92270) precursors with thiophene-based building blocks. rsc.orgorganic-chemistry.org These methods offer greater control over regioselectivity and functional group tolerance, accelerating the discovery of new derivatives.

Development of π-Expanded Systems : An important trend is the incorporation of thiophene-indolizine moieties into larger, π-expanded architectures. rsc.org This is driven by the quest for materials with enhanced charge-transport properties and red-shifted emission for applications in organic electronics. Fusing additional aromatic rings to the core structure creates "thienoindolizine" isomers and other complex polycyclic systems with novel photophysical behaviors. nih.govkuleuven.be

Aggregation-Induced Emission (AIEE) : Researchers are increasingly exploring indolizine derivatives that exhibit aggregation-induced emission. researchgate.net This phenomenon, where fluorescence intensity increases in the aggregated or solid state, is highly desirable for applications in solid-state lighting (OLEDs) and biological sensing, as it overcomes the common issue of quenching in concentrated solutions or solid films.

Computational and Theoretical Modeling : The use of Density Functional Theory (DFT) and other computational methods is becoming standard practice. nih.gov These tools allow for the prediction of electronic structures, absorption/emission spectra, and HOMO/LUMO energy levels, providing crucial insights that guide the rational design of new molecules with targeted properties before their synthesis.

Interdisciplinary Research Opportunities for this compound

The unique combination of properties inherent in the this compound scaffold opens up numerous opportunities for interdisciplinary research.

Chemistry and Materials Science : The strong fluorescence and tunable electronic properties make this scaffold a prime candidate for the development of new organic functional materials. rsc.org Collaborative research can focus on designing emitters for Organic Light-Emitting Diodes (OLEDs), where the high quantum yield and color tunability of indolizines are advantageous. beilstein-journals.org Furthermore, the semiconducting potential of thiophene-containing systems suggests applications in Organic Field-Effect Transistors (OFETs) and organic photovoltaics. researchgate.netjuniperpublishers.com

Chemistry and Biology (Chemical Biology) : The indolizine core is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netderpharmachemica.com The thiophene ring is also a well-known pharmacophore present in numerous FDA-approved drugs. mdpi.comencyclopedia.pubnih.gov This dual heritage creates a significant opportunity to develop this compound-based libraries for drug discovery. Its intrinsic fluorescence also allows for the development of fluorescent probes for bioimaging, enabling researchers to visualize biological processes or track the compound's localization within cells. researchgate.net

Chemistry and Nanoscience : The planar structure and π-conjugated nature of this compound make it suitable for integration with nanomaterials. Research could explore its use in functionalizing carbon nanotubes or quantum dots to create hybrid materials with novel optical or electronic properties. researchgate.net It could also be used to develop chemosensors where interaction with an analyte (e.g., metal ions, pH changes) modulates its fluorescent output. mdpi.com

Potential Translational Applications in Chemistry, Biology, and Materials Science

Looking ahead, the fundamental research on this compound can be translated into practical applications across several scientific domains.

Chemistry : As a versatile building block, functionalized this compound derivatives can serve as key intermediates in the synthesis of more complex heterocyclic systems, including natural product analogs and advanced materials. They can also be developed as commercial fluorescent dyes and standards for spectroscopy.

Biology and Medicine : The most promising translational path in biology is in diagnostics and therapeutics. The scaffold could be developed into fluorescent probes for use in high-throughput screening assays or as cellular imaging agents in research and clinical settings. mdpi.comresearchgate.net In therapeutics, derivatives could be optimized as lead compounds for various diseases, leveraging the known pharmacological profiles of both indolizine and thiophene. researchgate.netderpharmachemica.comencyclopedia.pub For example, their potential as anticancer or anti-inflammatory agents warrants further preclinical investigation.

Materials Science : In materials science, the key translational goal is the incorporation of these molecules into functional electronic devices. This includes their use as emitters in commercial OLED displays and lighting, where their efficiency and color purity would be highly valued. rsc.orgbeilstein-journals.org There is also potential for their application as organic semiconductors in printed electronics, contributing to the development of low-cost, flexible devices like sensors and RFID tags. juniperpublishers.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。